REACTION_CXSMILES
|
Cl.O(CC)CC.[Cl:7][C:8]1[CH:9]=[C:10]([C:15]2([CH2:21][CH2:22][CH2:23][O:24]C3CCOCC3)[CH2:20][CH2:19][CH2:18][NH:17][CH2:16]2)[CH:11]=[CH:12][C:13]=1[Cl:14]>CO>[Cl:7][C:8]1[CH:9]=[C:10]([C:15]2([CH2:21][CH2:22][CH2:23][OH:24])[CH2:20][CH2:19][CH2:18][NH:17][CH2:16]2)[CH:11]=[CH:12][C:13]=1[Cl:14]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CH2Cl2 (300 mL)
|
Type
|
STIRRING
|
Details
|
stirred with 1N NaOH (100 mL) for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent was separated
|
Type
|
WASH
|
Details
|
washed with NaHCO3
|
Type
|
CUSTOM
|
Details
|
dried over MaSO4
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by flash chromatography (CH2Cl2-MeOH(saturated with NH3)/95:5)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(CNCCC1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.25 g | |
YIELD: PERCENTYIELD | 84.6% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |